molecular formula C13H20N4O7 B605835 Azido-PEG3-NHS ester CAS No. 1245718-89-1

Azido-PEG3-NHS ester

Cat. No. B605835
CAS RN: 1245718-89-1
M. Wt: 344.32
InChI Key: BNLXVOZUEBSSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group .


Synthesis Analysis

Azido-PEG3-NHS ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG3-NHS ester is C12H18N4O7 . It contains an Azide group and a NHS ester group .


Physical And Chemical Properties Analysis

Azido-PEG3-NHS ester is a liquid, colorless to light yellow in appearance . It has a molecular weight of 330.29 . It is soluble in water, DMSO, DCM, DMF .

Scientific Research Applications

Click Chemistry

Azido-PEG3-NHS ester is widely used in click chemistry . The azide group can react with alkyne such as BCN, DBCO, Propargyl group via Click Chemistry to yield a stable triazole linkage .

Protein Labeling

The NHS ester of Azido-PEG3-NHS ester can be applied to label the primary amines (-NH2) of proteins . This allows for the modification of proteins for various research applications.

Oligonucleotide Modification

Azido-PEG3-NHS ester is also used for the modification of amine-modified oligonucleotides . This can be useful in the study of DNA or RNA interactions and functions.

Drug Release Studies

Azido-PEG3-NHS ester finds application in drug-release studies . It can be used to modify drug molecules to study their release profiles.

Nanotechnology

In the field of nanotechnology , Azido-PEG3-NHS ester is used for modifying nanoparticles for various applications .

New Materials Research

Azido-PEG3-NHS ester is used in new materials research . It can be used to modify materials at a molecular level to create new materials with desired properties.

Cell Culture Studies

Azido-PEG3-NHS ester is used in cell culture studies . It can be used to modify biomolecules in the cell culture to study their effects.

Ligand and Polypeptide Synthesis Support

Azido-PEG3-NHS ester is used in the study of ligand and polypeptide synthesis support . It can be used to modify ligands and polypeptides for various research applications.

Mechanism of Action

Target of Action

Azido-PEG3-NHS ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

Azido-PEG3-NHS ester contains an azide group that can react with alkyne groups present in molecules such as BCN, DBCO, and Propargyl group via Click Chemistry . This reaction yields a stable triazole linkage . The NHS ester part of the compound can be applied to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

The compound plays a crucial role in the ubiquitin-proteasome system within cells . PROTACs, which use Azido-PEG3-NHS ester as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Azido-PEG3-NHS ester is the formation of a stable triazole linkage with target molecules . This allows for the selective degradation of target proteins when used in the synthesis of PROTACs .

Action Environment

The action of Azido-PEG3-NHS ester is influenced by the presence of alkyne groups in the target molecules . The compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Safety and Hazards

The product is intended for research use only . It should be stored at -20°C in its pure form for 3 years, and in solvent at -80°C for 6 months, and at -20°C for 1 month .

Future Directions

Azido-PEG3-NHS ester is a promising tool in the field of click chemistry and PROTACs. Its ability to form stable triazole linkages makes it useful in the synthesis of PROTACs and in labeling primary amines of proteins and other molecules .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O7/c14-16-15-4-6-22-8-10-23-9-7-21-5-3-13(20)24-17-11(18)1-2-12(17)19/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLXVOZUEBSSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG3-NHS ester

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